4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde
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Overview
Description
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group attached to a propanoyl chain, which is further connected to a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with 4-fluorophenylpropanoic acid, which undergoes a series of reactions including acylation and thiolation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the thiobenzaldehyde moiety may participate in covalent interactions with target proteins. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde
- 4-[3-(4-Fluorophenyl)-2-propenoyl]thiobenzaldehyde
Uniqueness
4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to the specific positioning of the fluorophenyl group and the thiobenzaldehyde moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H13FOS |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-15-8-3-12(4-9-15)5-10-16(18)14-6-1-13(11-19)2-7-14/h1-4,6-9,11H,5,10H2 |
InChI Key |
JBEFAWMNYFCQFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)F |
Origin of Product |
United States |
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